molecular formula C11H13BrN2O2S2 B2450295 1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea CAS No. 443652-93-5

1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea

Cat. No. B2450295
CAS RN: 443652-93-5
M. Wt: 349.26
InChI Key: FLMMXURRLCBHPV-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3-(1,1-dioxidotetrahydrothiophen-3-yl)thiourea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiourea derivative that has been synthesized using various methods, and its mechanism of action is still being studied.

Scientific Research Applications

Spectroscopic and Computational Analysis

A novel thiourea derivative, 1-(3-bromophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, was synthesized and characterized through spectroscopic methods and computational studies. Detailed analysis included FTIR, FT-Raman, NMR spectroscopy, density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and time-dependent DFT (TD-DFT) for UV spectra simulation. This comprehensive study aimed to understand the molecule's spectroscopic features, reactive properties, degradation mechanisms, and potential as a lead compound for analgesic drug development (Menon et al., 2018).

Synthesis and Molecular Structure

Another research focus is on the synthesis of N-benzothiazol-2-yl-amides through a copper-catalyzed intramolecular cyclization process, employing various substituted 1-acyl-3-(2-bromophenyl)thioureas. This method yielded a variety of N-benzothiazol-2-yl-amides with good to excellent yields, showcasing the versatility and reactivity of bromophenyl thioureas in synthetic chemistry (Wang et al., 2008).

Antioxidant and Antitumor Activities

A study on a novel thiourea derivative and its metal complexes explored the compounds' synthesis, characterization, thermal and electrochemical behavior, alongside their antioxidant and antitumor activities. This research demonstrates the potential biomedical applications of thiourea derivatives in developing therapeutic agents (Yeşilkaynak et al., 2017).

DNA-binding and Biological Activities

The investigation into new nitrosubstituted acyl thioureas revealed insights into DNA interaction studies, showcasing the anti-cancer, antioxidant, cytotoxic, antibacterial, and antifungal potentials of these compounds. This research underscores the significance of thiourea derivatives in medicinal chemistry and their broad spectrum of biological activities (Tahir et al., 2015).

Molecular Docking Studies

New bioactive Cu(I) thiourea derivatives with triphenylphosphine were synthesized, characterized, and subjected to molecular docking studies to evaluate their interactions with DNA and potential antibacterial properties. This approach highlights the importance of computational methods in understanding and predicting the biological activities of novel compounds (Hussain et al., 2020).

properties

IUPAC Name

1-(3-bromophenyl)-3-(1,1-dioxothiolan-3-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2S2/c12-8-2-1-3-9(6-8)13-11(17)14-10-4-5-18(15,16)7-10/h1-3,6,10H,4-5,7H2,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMMXURRLCBHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC(=S)NC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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